

Application Note: Quantification of Tandutinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Tandutinib hydrochloride*

Cat. No.: *B10818818*

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Introduction

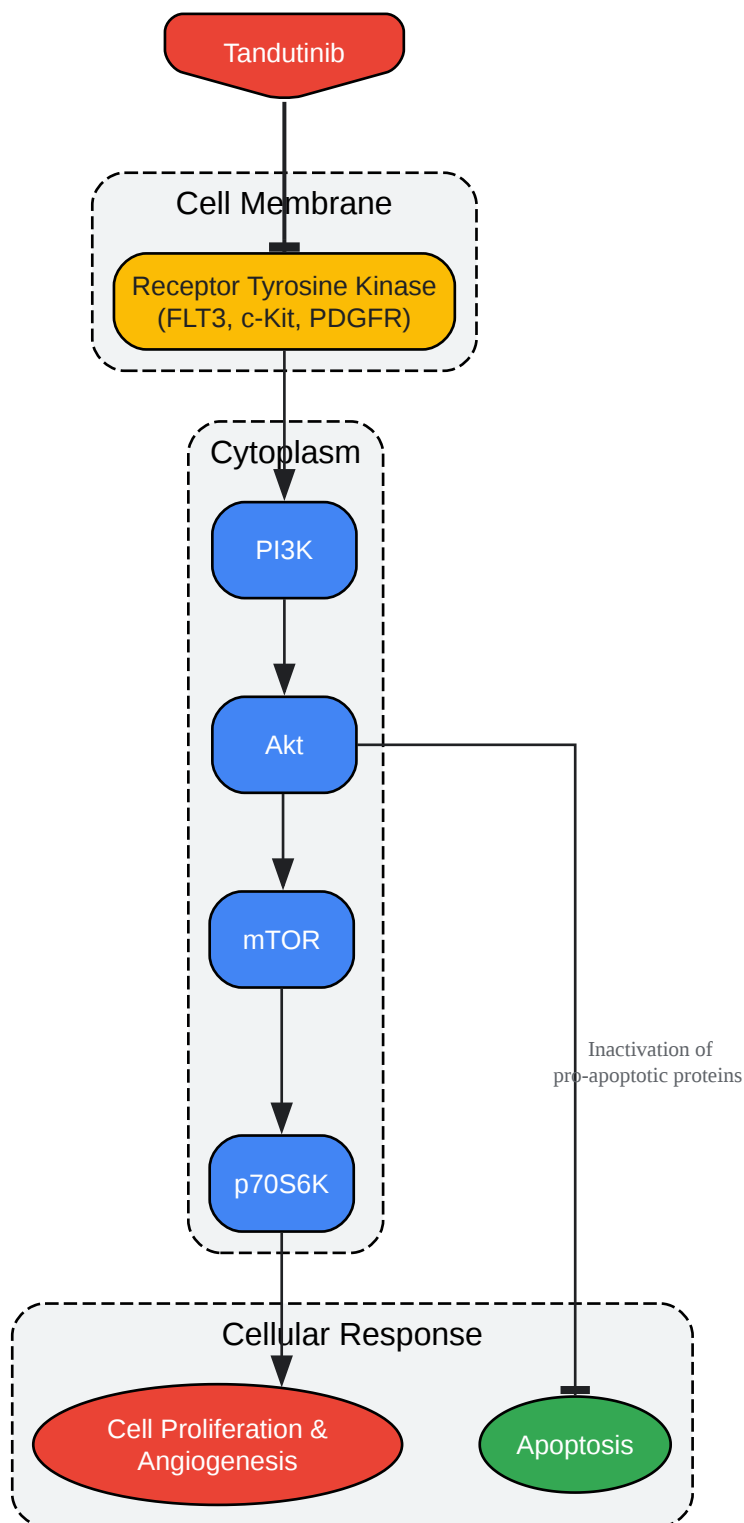
Tandutinib (also known as MLN518 or CT53518) is a potent, orally available small-molecule inhibitor of type III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] Mutations in the FLT3 gene are present in approximately 25-30% of patients with AML and are associated with a poor prognosis.[2] By inhibiting the autophosphorylation of these kinases, Tandutinib blocks downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[2][4]

Given its therapeutic importance, a reliable method for quantifying Tandutinib concentrations in plasma is essential for evaluating its pharmacokinetic profile and ensuring optimal dosing. This application note details a validated LC-MS/MS method for the accurate determination of Tandutinib in human plasma.

Mechanism of Action

Tandutinib exerts its anti-neoplastic effects by targeting key signaling pathways involved in cell growth and survival. It specifically inhibits RTKs like FLT3 and c-Kit, which are often aberrantly activated in various cancers. This inhibition disrupts the phosphoinositide 3-kinase

(PI3K)/Akt/mTOR signaling cascade, leading to reduced tumor growth, decreased angiogenesis, and induction of apoptosis.[5]



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Caption: Tandutinib signaling pathway inhibition.

Experimental Protocol

This protocol is based on established methods for quantifying small-molecule kinase inhibitors in biological matrices.[6][7][8]

Materials and Reagents

- Analytes: **Tandutinib hydrochloride** ($\geq 99\%$ purity), Entrectinib (Internal Standard, IS, $\geq 99\%$ purity).
- Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade).
- Water: Deionized water, purified to ≥ 18 M Ω ·cm (e.g., Milli-Q system).
- Plasma: Blank human plasma (K2-EDTA as anticoagulant), stored at -80°C .

Stock Solutions, Calibration, and QC Samples

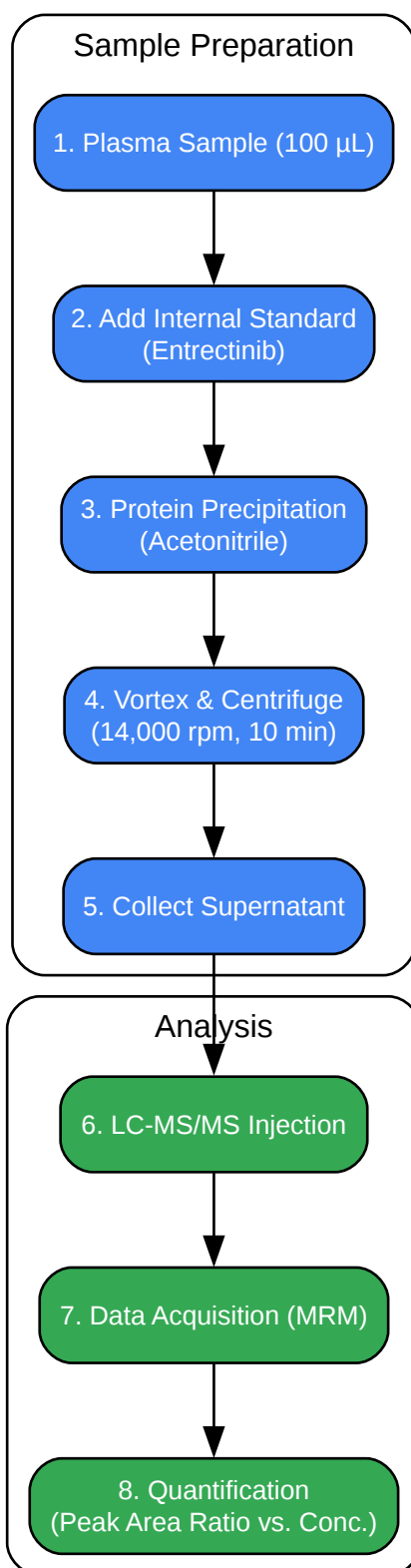
- Stock Solutions: Prepare primary stock solutions of Tandutinib and Entrectinib (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C .
- Working Solutions: Prepare serial dilutions of the Tandutinib stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS (e.g., 100 ng/mL).
- Calibration Standards: Spike blank human plasma with the appropriate Tandutinib working solutions to create a calibration curve with concentrations ranging from 5 to 500 ng/mL (e.g., 5, 10, 30, 50, 100, 200, 300, 500 ng/mL).[6]
- Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentrations:
 - Lower Limit of Quantification (LLOQ): 5 ng/mL
 - Low QC (LQC): 15 ng/mL
 - Medium QC (MQC): 150 ng/mL

- High QC (HQC): 400 ng/mL[6]

Sample Preparation (Protein Precipitation)

The protein precipitation method is efficient for extracting Tandutinib from plasma samples.[6]

- Aliquot 100 μ L of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the Entrectinib IS working solution and vortex briefly.
- Add 400 μ L of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 5 μ L) into the LC-MS/MS system.



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Caption: LC-MS/MS experimental workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters are a robust starting point for method development.

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	Reversed-phase C8 or C18 (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase	Isocratic elution with Acetonitrile and 10 mM Ammonium Formate buffer (pH adjusted with formic acid)[6]
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
MS System	Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410 QqQ)
Ion Source	Electrospray Ionization (ESI), Positive Mode
MRM Transitions	Tandutinib: Precursor Ion (Q1) m/z \rightarrow Product Ion (Q3) m/z Entrectinib (IS): Precursor Ion (Q1) m/z \rightarrow Product Ion (Q3) m/z
Gas Temperature	350°C
Gas Flow	11 L/min[6]
Nebulizer Pressure	55 psi[6]

Note: Specific MRM transitions and collision energies should be optimized by infusing pure standards of Tandutinib and the IS into the mass spectrometer.

Method Validation Summary

The analytical method was validated according to established bioanalytical guidelines. The performance characteristics are summarized below, based on data from a similar matrix.[6][7]

[8]

Validation Parameter	Result
Linearity Range	5–500 ng/mL
Correlation Coefficient (r^2)	≥ 0.999
Lower Limit of Quantification (LLOQ)	3.8 - 5.0 ng/mL[6][7][8]
Intra-day Precision (%CV)	< 10.5%[6][7]
Inter-day Precision (%CV)	< 10.5%[6][7]
Intra-day Accuracy (%Bias)	Within $\pm 15\%$
Inter-day Accuracy (%Bias)	Within $\pm 15\%$
Recovery	> 85%
Specificity	No significant interference was observed at the retention times of Tandutinib and the IS from endogenous plasma components.[8]

Conclusion

This application note describes a selective, sensitive, and reliable LC-MS/MS method for the quantification of Tandutinib in human plasma. The simple protein precipitation sample preparation and rapid isocratic chromatography allow for high-throughput analysis. The method is suitable for pharmacokinetic research, clinical trials, and therapeutic drug monitoring of Tandutinib.

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